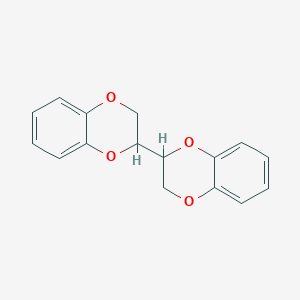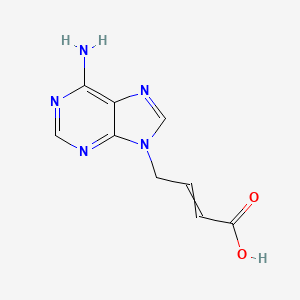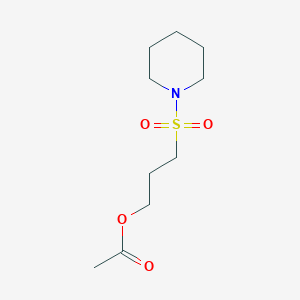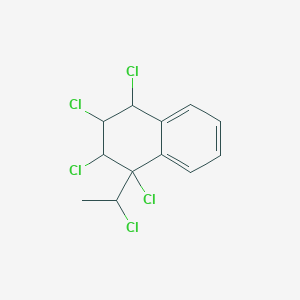
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene: is a chlorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of multiple chlorine atoms attached to its naphthalene ring structure, making it a highly chlorinated organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene typically involves the chlorination of tetrahydronaphthalene derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination of the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states and dechlorinated products .
Scientific Research Applications
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachloronaphthalene: Similar in structure but lacks the chloroethyl group.
1,2,3,4-Tetrachloro-1,2,3,4-tetrahydronaphthalene: Similar but without the additional chlorine atom on the ethyl group.
Uniqueness
1,2,3,4-Tetrachloro-1-(1-chloroethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the chloroethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
114263-97-7 |
|---|---|
Molecular Formula |
C12H11Cl5 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-4-(1-chloroethyl)-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H11Cl5/c1-6(13)12(17)8-5-3-2-4-7(8)9(14)10(15)11(12)16/h2-6,9-11H,1H3 |
InChI Key |
LLQAHRSKFVQXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(C(C(C(C2=CC=CC=C21)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



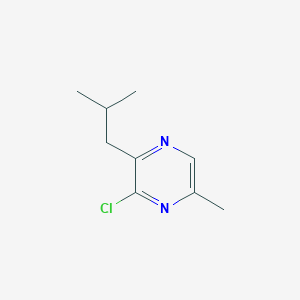
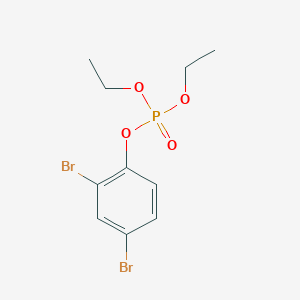
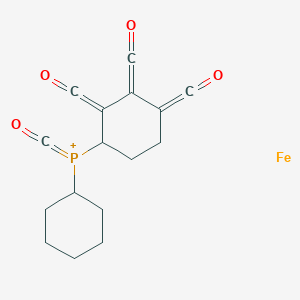
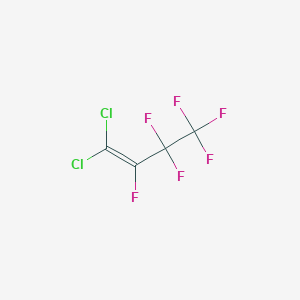
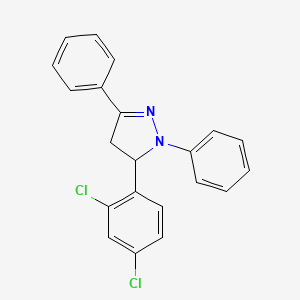
![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
![1,14-Bis[4-(benzyloxy)phenoxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14307092.png)
